Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate
Description
Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate is a chiral β-amino ester featuring a naphthalene substituent at the 1-position of the aromatic ring. The compound’s core structure consists of a propanoate ester backbone with an amino group and a bulky naphthalen-1-yl moiety at the β-carbon. This configuration confers unique steric and electronic properties, making it a valuable building block in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
methyl (3R)-3-amino-3-naphthalen-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9,15H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRJDUCBRJSBRL-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate typically involves the esterification of 3-amino-3-(naphthalen-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate is a chemical compound with diverse applications, primarily in scientific research, medicinal chemistry, and organic synthesis. It has the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol. The compound features a chiral center, rendering it optically active, and its structure includes a propanoate backbone with an amino group and a naphthyl moiety.
Scientific Research Applications
This compound serves as a versatile building block in synthesizing complex molecules, particularly in pharmaceutical applications.
Antimycobacterial Drug Design:
- This compound is used in designing antimycobacterial drugs to combat microbial drug resistance.
- Esters derived from isoniazid, using carbodiimide-mediated coupling with various alcohols, phenols, and thiols, exhibit high activity against Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium avium, and multidrug-resistant strains. The minimum inhibitory concentrations (MIC) range from ≤0.125 μM against Mycobacterium tuberculosis to 8 µM against multidrug-resistant strains.
Green Chemistry:
- It is employed in green chemistry for reducing esters, nitriles, and imines.
- Hydroboration followed by hydrolysis of esters yields corresponding alcohols in a short reaction time (approximately 0.5 hours). Hydroboration of nitriles and imines produces various primary and secondary amines in excellent yields.
Potential Therapeutic Applications
Research indicates potential therapeutic applications for this compound, particularly in oncology and neurology. Interaction studies are essential to understanding its biological mechanisms, including potential interactions with enzymes, receptors, and other biological molecules. Such studies are crucial for developing new therapeutic agents based on this compound.
Structural Comparison
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-3-(naphthalen-1-yl)propanoate | Similar backbone but different stereochemistry | May exhibit different biological activities |
| Methyl 3-(1-naphthyl)-2-thienylpropanoate | Contains a thienyl group instead of an amino group | Potentially different pharmacological profiles |
| Methyl 4-amino-2-naphthoic acid | Contains an amino group on a naphthalene ring | Known for anti-inflammatory properties |
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
* Molecular weight estimated based on naphthalen-2-yl analog .
Impact of Aromatic Substituent
- Naphthalen-1-yl vs. This positional difference may also alter crystal packing, as observed in crystallographic studies using tools like SHELX .
- Halogenated Phenyl Derivatives: Compounds with electron-withdrawing groups (e.g., -F, -CF₃, -I) exhibit reduced basicity at the amino group. For example, the trifluoromethyl variant (247.21 g/mol) shows enhanced metabolic stability in preclinical studies .
Ester Group Effects
Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions. Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate (265.69 g/mol) may offer prolonged stability in vivo, making it preferable for prodrug designs .
Stereochemical Considerations
The (3R) configuration is critical for enantioselective interactions.
Biological Activity
Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate, a chiral compound with the molecular formula and a molecular weight of 229.27 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a propanoate backbone, an amino group, and a naphthyl moiety, which contribute to its unique properties and possible therapeutic applications.
Structural Characteristics
The compound is characterized by its chiral center, which allows for the existence of stereoisomers. The structural formula can be represented as follows:
Synthesis and Applications
This compound serves as an intermediate in various organic synthesis processes. It has been utilized in studies exploring amino acid behavior and interactions within biological systems, emphasizing its role in synthesizing more complex molecules for pharmaceutical applications .
Potential Therapeutic Effects
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with structural similarities may possess anticancer activity. For instance, analogs of this compound have shown cytotoxic effects in various cancer cell lines, indicating a potential role in cancer therapy .
- Protein Interaction Studies : The compound is involved in interaction studies that are crucial for understanding its biological mechanisms. These interactions can lead to the development of new therapeutic agents based on its structure.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
